molecular formula C18H16ClNO3 B125872 Fmoc-D-alanyl chloride CAS No. 144073-15-4

Fmoc-D-alanyl chloride

Cat. No. B125872
CAS RN: 144073-15-4
M. Wt: 329.8 g/mol
InChI Key: AFMYCMGTXVCJCH-LLVKDONJSA-N
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Description

Fmoc-D-alanyl chloride (Fmoc-D-Ala-Cl) is an amino acid derivative used in the synthesis of peptides. It is an important precursor in the synthesis of peptides and proteins, and is widely used for the preparation of peptide-based drugs and other peptide-based molecules. Fmoc-D-Ala-Cl is a colorless, crystalline solid that is soluble in organic solvents, such as chloroform, and can be stored at room temperature.

Scientific Research Applications

Peptide Synthesis

Fmoc-D-alanyl chloride is prominently utilized in the field of peptide synthesis. It serves as a protective group for amino acids, facilitating the synthesis of complex peptides. Tessier et al. (2009) highlighted its use in the synthesis of N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) amino acids, showcasing its role in minimizing side reactions during peptide formation (Tessier et al., 2009). Similarly, Cruz et al. (2004) outlined a method for the preparation of Fmoc and allyloxycarbonyl amino acids, emphasizing the minimization of byproducts and high yield of the amino acids, underscoring the efficiency of this compound in peptide synthesis (Cruz et al., 2004).

Analytical Chemistry

In analytical chemistry, this compound is used for the derivatization of amino acids and peptides for analysis. Miao et al. (2017) developed a chiral capillary electrophoresis method using this compound for the determination of amino acid enantiomers, showcasing its application in achieving enantiomeric separations (Miao et al., 2017). Furthermore, Brückner et al. (2012) utilized this compound for the pre-column derivatization of biogenic amines in tea, demonstrating its role in facilitating the high-performance liquid chromatography analysis (Brückner et al., 2012).

Nanomaterial Science

In the realm of nanomaterial science, this compound aids in the quantification of functional groups on nanomaterial surfaces. Zhang et al. (2012) established a heterogeneous this compound fluorescent method for determining amino groups on nanomaterial surfaces, emphasizing its increased sensitivity compared to traditional methods and its suitability for large-sized nanomaterials (Zhang et al., 2012).

Mechanism of Action

Target of Action

Fmoc-D-Alanyl Chloride (Fmoc-D-Ala-Cl) is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other compounds, particularly amino acids .

Mode of Action

Fmoc-D-Ala-Cl interacts with its targets (amines) through a nucleophilic attack . The amine reacts with the highly reactive 9-fluorenylmethyl chloroformate of Fmoc-D-Ala-Cl. As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . This reaction introduces the Fmoc group to the amine, effectively protecting it .

Biochemical Pathways

Fmoc-D-Ala-Cl plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) . It’s used to protect amines during the synthesis of peptides, allowing for the stepwise addition of amino acids without unwanted side reactions . The Fmoc group can be removed later in the process by a base, typically piperidine .

Pharmacokinetics

It’s worth noting that fmoc-d-ala-cl is sensitive to moisture and heat , which can affect its stability and effectiveness in reactions.

Result of Action

The primary result of Fmoc-D-Ala-Cl’s action is the protection of amines during synthesis, particularly in the production of peptides . This allows for controlled reactions and the stepwise construction of complex molecules .

Action Environment

The action of Fmoc-D-Ala-Cl is influenced by environmental factors. It’s sensitive to moisture and heat, which can affect its stability and reactivity . Furthermore, the pH of the environment can impact the effectiveness of the Fmoc group’s introduction and removal . For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions .

Safety and Hazards

When handling Fmoc-D-alanyl chloride, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMYCMGTXVCJCH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456371
Record name Fmoc-D-alanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144073-15-4
Record name Fmoc-D-alanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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